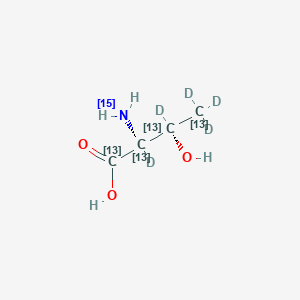
Iodo(~13~C_2_)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo(~13~C_2_)acetic acid is an organic compound with the chemical formula ICH₂CO₂H. It is a derivative of acetic acid, where two carbon atoms are isotopically labeled with carbon-13. This compound is known for its toxicity due to its ability to act as an alkylating agent, reacting with cysteine residues in proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iodo(~13~C_2_)acetic acid can be synthesized through the iodination of acetic acid. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as red phosphorus or hypochlorous acid, under controlled conditions. The reaction proceeds as follows:
CH3COOH+I2+Oxidizing agent→ICH2COOH+By-products
Industrial Production Methods
Industrial production of this compound involves similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of isotopically labeled carbon-13 in the starting material ensures the incorporation of the label into the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Iodo(~13~C_2_)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of glycolic acid.
Reduction Reactions: The compound can be reduced to acetic acid using reducing agents like sodium borohydride.
Oxidation Reactions: It can be oxidized to form iodoacetic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Hydroxide ions in aqueous solution.
Reduction: Sodium borohydride in an appropriate solvent.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Glycolic Acid: Formed through nucleophilic substitution.
Acetic Acid: Formed through reduction.
Iodoacetic Acid Derivatives: Formed through oxidation.
Wissenschaftliche Forschungsanwendungen
Iodo(~13~C_2_)acetic acid is widely used in scientific research due to its ability to modify sulfhydryl groups in proteins. Its applications include:
Chemistry: Used as a reagent for the modification of cysteine residues in proteins.
Biology: Employed in studies involving enzyme inhibition, particularly those involving cysteine proteases.
Medicine: Investigated for its potential anti-tumor effects and its role in inhibiting glycolysis in cancer cells.
Industry: Utilized in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Wirkmechanismus
The primary mechanism of action of iodo(~13~C_2_)acetic acid involves the alkylation of cysteine residues in proteins. This reaction prevents the re-formation of disulfide bonds, thereby inhibiting the activity of enzymes that rely on these bonds for their function. The compound specifically targets the thiol group of cysteine, leading to the formation of a stable thioether linkage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloroacetic Acid
- Bromoacetic Acid
- Fluoroacetic Acid
- Iodoacetamide
Uniqueness
Iodo(~13~C_2_)acetic acid is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. Additionally, its iodine atom provides distinct reactivity compared to other halogenated acetic acids, making it a valuable tool in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
1173023-74-9 |
|---|---|
Molekularformel |
C2H3IO2 |
Molekulargewicht |
187.934 g/mol |
IUPAC-Name |
2-iodoacetic acid |
InChI |
InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1 |
InChI-Schlüssel |
JDNTWHVOXJZDSN-ZDOIIHCHSA-N |
Isomerische SMILES |
[13CH2]([13C](=O)O)I |
Kanonische SMILES |
C(C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)






![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)

